Coumarin, 6-nitro-3-(4-pyridyl)-

Catalog No.
S12298678
CAS No.
3390-70-3
M.F
C14H8N2O4
M. Wt
268.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Coumarin, 6-nitro-3-(4-pyridyl)-

CAS Number

3390-70-3

Product Name

Coumarin, 6-nitro-3-(4-pyridyl)-

IUPAC Name

6-nitro-3-pyridin-4-ylchromen-2-one

Molecular Formula

C14H8N2O4

Molecular Weight

268.22 g/mol

InChI

InChI=1S/C14H8N2O4/c17-14-12(9-3-5-15-6-4-9)8-10-7-11(16(18)19)1-2-13(10)20-14/h1-8H

InChI Key

LJYXKUOCGUAQEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=C(C(=O)O2)C3=CC=NC=C3

Coumarin, 6-nitro-3-(4-pyridyl)- is a synthetic compound derived from the coumarin family, characterized by its unique structure that includes a nitro group at the 6-position and a pyridyl group at the 3-position. Coumarins are known for their fragrant properties and are widely used in perfumes, but they also exhibit significant biological activities. The specific compound has garnered attention due to its potential applications in medicinal chemistry and its unique reactivity profile.

The chemical reactivity of Coumarin, 6-nitro-3-(4-pyridyl)- is influenced by the presence of the nitro group, which acts as an electron-withdrawing substituent. This enhances the electrophilic character of the coumarin ring, facilitating various nucleophilic additions and substitutions. For instance, it can undergo Michael addition reactions with nucleophiles such as amines, leading to the formation of more complex derivatives . Additionally, the compound can participate in cyclization reactions under acidic or basic conditions, producing heterocyclic compounds that may exhibit enhanced biological activities .

Coumarin derivatives, including Coumarin, 6-nitro-3-(4-pyridyl)-, have been studied for their diverse biological activities. Research indicates that this compound exhibits significant anti-cholinesterase activity, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease . Furthermore, it has shown potential in protecting neuronal cells against oxidative stress and amyloid toxicity, which are critical factors in Alzheimer's pathology . The nitro group enhances its interaction with biological targets, potentially increasing its efficacy as a therapeutic agent.

The synthesis of Coumarin, 6-nitro-3-(4-pyridyl)- can be achieved through several methods:

  • Classical Synthesis: The compound can be synthesized by reacting salicylaldehyde with appropriate pyridine derivatives under acidic conditions. This method often involves the use of catalysts to facilitate the formation of the coumarin ring.
  • Ultrasound-Assisted Synthesis: Recent advancements have introduced ultrasound irradiation as a green method for synthesizing coumarin derivatives. This technique offers improved yields and reduced reaction times compared to traditional methods .
  • Photocatalytic Methods: Utilizing photocatalysts under visible light has also been explored for synthesizing various coumarin derivatives, including those with nitro and pyridyl substituents. This method leverages light to drive

Coumarin, 6-nitro-3-(4-pyridyl)- finds applications in various fields:

  • Pharmaceuticals: Due to its anti-cholinesterase activity, it is being investigated as a potential treatment for Alzheimer's disease and other cognitive disorders.
  • Fluorescent Dyes: The unique structure allows it to be used in developing fluorescent markers for biological imaging.
  • Agriculture: Some coumarins exhibit herbicidal properties and are being studied for use in crop protection.

Interaction studies have demonstrated that Coumarin, 6-nitro-3-(4-pyridyl)- interacts effectively with acetylcholinesterase enzymes. Molecular docking studies suggest that the compound binds favorably to the active site of these enzymes, inhibiting their activity and thereby increasing acetylcholine levels in neuronal synapses . Additionally, studies on protein binding indicate that this compound may have favorable pharmacokinetic properties due to its ability to interact with serum proteins .

Several compounds share structural similarities with Coumarin, 6-nitro-3-(4-pyridyl)-. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
CoumarinBasic coumarin structure without substituentsKnown for its fragrance and basic biological activities
6-NitrocoumarinNitro group at position 6Enhanced reactivity compared to unsubstituted coumarins
3-PyridinylcoumarinPyridine at position 3Exhibits different biological activities than those with nitro groups
Coumarin-3-carboxylic acidCarboxylic acid substituentIncreased solubility and potential as a drug delivery agent
Coumarin-7-hydroxyHydroxy group at position 7Exhibits antioxidant properties

Coumarin, 6-nitro-3-(4-pyridyl)- stands out due to its dual functional groups (nitro and pyridyl), which enhance its biological activity and reactivity compared to other coumarins.

XLogP3

2.3

Hydrogen Bond Acceptor Count

5

Exact Mass

268.04840674 g/mol

Monoisotopic Mass

268.04840674 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-09

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